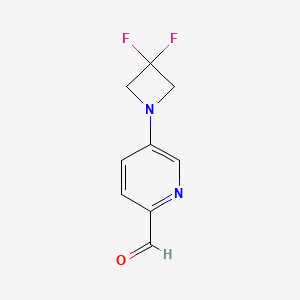

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde

Description

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a heterocyclic aldehyde featuring a pyridine core substituted with a 3,3-difluoroazetidine ring at the 5-position and an aldehyde group at the 2-position. The azetidine ring, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity and electronic modulation due to its strained geometry and fluorine substituents. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules, where the aldehyde group serves as a reactive handle for further derivatization .

Properties

IUPAC Name |

5-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-7(4-14)12-3-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERRZAWZJOOEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CN=C(C=C2)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde typically involves multiple steps, starting with the preparation of the difluoroazetidine ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group to form alcohols.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: 5-(3,3-Difluoroazetidin-1-yl)picolinic acid.

Reduction: 5-(3,3-Difluoroazetidin-1-yl)picolinalcohol.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may serve as probes or inhibitors in biological studies.

Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde and analogous picolinaldehyde derivatives:

*Inferred from structural analogs with azetidine/amine substituents (e.g., 4-(dimethylamino)picolinaldehyde in SIRT2 inhibition studies) .

Electronic and Steric Effects of Substituents

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 5-(trifluoromethyl)picolinaldehyde strongly withdraws electrons, reducing aldehyde reactivity and solubility . In contrast, the dimethylamino group in 4-(dimethylamino)picolinaldehyde donates electrons, enhancing aldehyde reactivity and enabling SIRT2 inhibition .

- Ring Strain and Conformation : The azetidine ring’s four-membered structure introduces strain, limiting conformational flexibility compared to larger rings like piperazine (in 5-(4-benzylpiperazin-1-yl)picolinaldehyde) . This rigidity may improve target selectivity in enzyme inhibition.

Biological Activity

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to inhibit specific kinases and proteases, which are pivotal in signal transduction pathways and metabolic regulation.

Biochemical Pathways

The compound influences several biochemical pathways through enzyme inhibition. For instance, it has been reported to modulate the activity of diacylglycerol O-acyltransferase 2 (DGAT2), leading to altered lipid metabolism and improved insulin sensitivity in hepatic tissues. This modulation results in decreased levels of triglycerides and cholesterol, highlighting its potential for treating metabolic disorders .

Pharmacokinetics

Stability and Distribution

this compound exhibits marginal stability in aqueous environments but shows significant bioavailability when administered systemically. Its distribution within biological systems is influenced by its hydrophobicity and affinity for specific transport proteins, which facilitate its localization to target tissues.

In Vitro Studies

In laboratory settings, the compound has demonstrated a dose-dependent inhibition of target enzymes. At lower concentrations, it selectively inhibits enzymatic activity without causing cytotoxic effects; however, at higher doses, it can induce adverse cellular responses .

| Concentration (µM) | Enzyme Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 0.1 | 30 | 5 |

| 1 | 60 | 15 |

| 10 | 85 | 50 |

Animal Models

In vivo studies have corroborated the findings from in vitro research. Animal models treated with varying doses of the compound exhibited significant changes in metabolic markers associated with insulin sensitivity and lipid profiles. The optimal dosing regimen was identified to minimize toxicity while maximizing therapeutic efficacy .

Case Studies

-

Metabolic Disease Treatment

A study investigated the effects of this compound on diabetic rats. The results indicated a marked improvement in glucose tolerance and a reduction in serum triglycerides after administration of the compound over a four-week period . -

Cancer Research

The compound's potential as an anti-cancer agent was explored through its inhibition of CLK2 kinase activity. In breast cancer cell lines, treatment with the compound resulted in reduced cell proliferation and increased apoptosis rates, suggesting its utility in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.